Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Lipophilicity Drug design Physicochemical profiling

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (CAS 2112627-73-1) is a synthetic cyclobutane-containing para-bromophenyl ester building block with molecular formula C₁₄H₁₇BrO₂ and a molecular weight of 297.19 g/mol. The compound features a conformationally constrained cyclobutyl core substituted at the 3-position with a 4-bromophenyl group and an ethyl acetate side chain, contributing to a computed LogP of 3.8959 and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C14H17BrO2
Molecular Weight 297.19 g/mol
Cat. No. B13268424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
Molecular FormulaC14H17BrO2
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CC(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H17BrO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3
InChIKeyRJYHNIPNSXKCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate: Core Identity and Procurement-Relevant Characteristics


Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (CAS 2112627-73-1) is a synthetic cyclobutane-containing para-bromophenyl ester building block with molecular formula C₁₄H₁₇BrO₂ and a molecular weight of 297.19 g/mol . The compound features a conformationally constrained cyclobutyl core substituted at the 3-position with a 4-bromophenyl group and an ethyl acetate side chain, contributing to a computed LogP of 3.8959 and a topological polar surface area (TPSA) of 26.3 Ų . It is supplied as a research chemical for further manufacturing use with certified purity levels of 95% (Bidepharm) or 98% (ChemScene, Leyan), accompanied by batch-specific analytical documentation including NMR, HPLC, and GC .

Why Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate Cannot Be Casually Replaced by In-Class Analogs


Substituting Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate with a structurally related analog—such as the methyl ester, the free carboxylic acid, or a halogen-swapped variant (F, Cl, or meta-Br)—introduces measurable differences in lipophilicity, conformational flexibility, and chemical reactivity that directly affect downstream synthetic utility and physicochemical property profiles. The ethyl ester exhibits a LogP of 3.8959, compared to 3.5058 for the methyl ester analog, representing a ~2.5-fold increase in octanol-water partition coefficient . The para-bromophenyl substituent enables palladium-catalyzed cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are less accessible or kinetically less favorable with the corresponding chloro or fluoro analogs [1]. These quantifiable differences mean that generic substitution without explicit experimental validation risks altering reaction yields, intermediate lipophilicity, and final compound properties in multi-step synthetic sequences.

Quantitative Differentiation Evidence for Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate Versus Closest Analogs


Ethyl Ester vs. Methyl Ester: LogP-Driven Lipophilicity Advantage for Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

The target compound (ethyl ester) exhibits a computed LogP of 3.8959, which is 0.3901 log units higher than the LogP of 3.5058 reported for the methyl ester analog Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (CAS 2119511-23-6), both values sourced from ChemScene computational chemistry data using the same prediction methodology . This difference of ΔLogP = 0.3901 corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, reflecting greater lipophilicity conferred by the additional methylene unit in the ethyl ester moiety.

Lipophilicity Drug design Physicochemical profiling

Ethyl Ester vs. Free Carboxylic Acid: Differential Pro-Drug and Synthetic Intermediate Utility of Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (MW 297.19) and its corresponding free acid 2-(3-(4-bromophenyl)cyclobutyl)acetic acid (CAS 1451092-58-2, MW 269.13) differ by 28.06 g/mol (the ethyl group mass) . As an ester, the target compound is neutral and more membrane-permeable, serving as a protected form of the carboxylic acid that can be unmasked via enzymatic or chemical hydrolysis. The ethyl ester's LogP of 3.8959 contrasts with the free acid's expected LogP of approximately 1.5–2.5 (based on the ionization of the carboxylic acid moiety at physiological pH, which substantially reduces effective lipophilicity) [1].

Prodrug strategy Synthetic intermediate Ester hydrolysis

Para-Bromo vs. Para-Chloro and Para-Fluoro Analogs: Differential Cross-Coupling Reactivity of the Aryl Halide Moiety in Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

The para-bromophenyl substituent in the target compound enables palladium-catalyzed cross-coupling reactions with well-established reactivity. In Suzuki-Miyaura coupling, the relative reactivity order of aryl halides is Ar-I > Ar-Br >> Ar-Cl > Ar-F, with aryl bromides undergoing oxidative addition to Pd(0) approximately 10–100 times faster than aryl chlorides under identical conditions [1][2]. The corresponding para-chloro analog (Ethyl 2-(3-(4-chlorophenyl)cyclobutyl)acetate, CAS 2120938-29-4, MW 252.74) and para-fluoro analog (Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate, CAS 2104207-65-8, MW 236.28) are significantly less reactive in these transformations, often requiring specialized ligands (e.g., bulky electron-rich phosphines) or harsher conditions (elevated temperature, longer reaction times) to achieve comparable conversion.

Cross-coupling Suzuki-Miyaura Aryl halide reactivity C–C bond formation

Para-Bromo vs. Meta-Bromo Regioisomer: Positional Effects on Electronic Distribution and Molecular Recognition of Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (para-bromo, CAS 2112627-73-1) and its meta-bromo regioisomer Ethyl 2-(3-(3-bromophenyl)cyclobutyl)acetate (CAS 2112627-74-2) are constitutional isomers with identical molecular formula (C₁₄H₁₇BrO₂) and molecular weight (297.19) but differ in the position of the bromine substituent on the phenyl ring. The para-substitution places the electron-withdrawing bromine in direct conjugation with the cyclobutyl attachment point, resulting in a different dipole moment and electrostatic potential surface compared to the meta isomer, where the inductive electron-withdrawing effect dominates without full resonance conjugation [1]. This positional difference alters π-stacking interactions, halogen bonding geometry, and recognition by biological targets, all of which can be critical in medicinal chemistry and supramolecular applications.

Regioisomerism Electronic effects Molecular recognition Structure-activity relationships

Conformational Flexibility: Ethyl Ester Possesses an Additional Rotatable Bond Relative to the Methyl Ester Analog

The target compound contains 4 rotatable bonds, as reported by ChemScene , compared to 3 rotatable bonds for the methyl ester analog Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate . The additional rotatable bond arises from the ethoxy (–OCH₂CH₃) group versus the methoxy (–OCH₃) group. This single additional degree of conformational freedom increases the number of accessible low-energy conformers, which can influence molecular recognition, crystal packing, and entropic contributions to binding free energy. The TPSA remains identical at 26.3 Ų for both compounds , indicating that the difference in flexibility does not come at the cost of altered polar surface area.

Conformational analysis Rotatable bonds Molecular flexibility Entropy

Molecular Weight Differentiation Across the Analog Series: Ethyl Bromo Ester Occupies a Distinct Physicochemical Space

Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (MW 297.19) occupies a distinct molecular weight position relative to its closest analogs. The methyl ester analog (MW 283.16) is 14.03 Da lighter , the free acid (MW 269.13) is 28.06 Da lighter , the 4-chloro analog (MW 252.74) is 44.45 Da lighter , and the 4-fluoro analog (MW 236.28) is 60.91 Da lighter . In lead optimization campaigns operating under Lipinski-like property constraints (MW < 500), the target compound's molecular weight of 297.19 positions it within an acceptable range while providing the unique combination of bromine-enabled cross-coupling reactivity and ethyl ester lipophilicity that the lighter analogs cannot simultaneously offer.

Molecular weight Physicochemical space Lead optimization Property filtering

Evidence-Backed Application Scenarios for Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate in Scientific Procurement


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity

When a medicinal chemistry program has identified a cyclobutyl-phenylacetic acid scaffold as a lead series and requires a compound with a LogP approximately 0.4 units higher than the methyl ester to improve membrane permeability or blood-brain barrier penetration, Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (LogP 3.8959) offers a quantifiable lipophilicity advantage over the methyl ester analog (LogP 3.5058) while maintaining the para-bromo handle for subsequent SAR exploration . The additional rotatable bond of the ethyl ester may also provide beneficial conformational sampling in flexible binding pockets .

Synthetic Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

For synthetic routes requiring a cyclobutyl-containing building block that can undergo palladium-catalyzed cross-coupling under mild conditions, the para-bromophenyl moiety of the target compound provides a reactivity advantage over the chloro and fluoro analogs. The aryl bromide undergoes oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding aryl chloride, enabling coupling at lower temperatures (60–80 °C) with standard catalyst systems [1]. This can be critical in multi-step sequences where sensitive functional groups elsewhere in the molecule preclude harsher conditions.

Prodrug Design: Ester-Masked Carboxylic Acid for Cellular Permeability

In cell-based assays where the free carboxylic acid 2-(3-(4-bromophenyl)cyclobutyl)acetic acid (expected LogD₇.₄ significantly reduced due to ionization [2]) exhibits poor membrane penetration, the ethyl ester serves as a neutral, membrane-permeable prodrug form. The ethyl ester's LogP of 3.8959 ensures efficient passive diffusion across lipid bilayers, with intracellular esterases subsequently releasing the active carboxylic acid. This approach is well-precedented for carboxylic acid-containing pharmacophores and allows the researcher to use a single purchased compound for both in vitro permeability studies and subsequent SAR expansion.

Structure-Activity Relationship (SAR) Studies: Para-Regioisomer as a Linear Molecular Scaffold

In SAR campaigns where the spatial orientation of substituents relative to the cyclobutyl core is critical, the para-bromo regioisomer (CAS 2112627-73-1) provides a linear molecular axis with the bromine in direct resonance conjugation with the cyclobutyl attachment point, in contrast to the bent geometry of the meta-bromo regioisomer (CAS 2112627-74-2) [3]. This structural distinction affects halogen bonding geometry, π-stacking interactions, and complementarity to extended binding pockets. Procurement of the para isomer is mandatory when the target binding site has been characterized as preferring linear, rod-like ligands.

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